molecular formula C20H20N6O2S B2921626 3-METHYL-8-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE CAS No. 674366-29-1

3-METHYL-8-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2921626
CAS No.: 674366-29-1
M. Wt: 408.48
InChI Key: DRTXEKGGXURUTL-UHFFFAOYSA-N
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Description

3-METHYL-8-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-8-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of the Phenylpropyl Group: This step often involves a Friedel-Crafts alkylation reaction using phenylpropyl halides.

    Attachment of the Methylpyrimidinylsulfanyl Group: This is typically done through a nucleophilic substitution reaction, where the pyrimidinylsulfanyl group is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds within the purine ring or the phenylpropyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving purine derivatives.

    Materials Science: The compound’s stability and functional groups make it suitable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-8-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 3-METHYL-8-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-methyl-8-(4-methylpyrimidin-2-yl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-13-10-11-21-18(22-13)29-20-23-16-15(17(27)24-19(28)25(16)2)26(20)12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTXEKGGXURUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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